1-(((tert-Butoxycarbonyl)amino)methyl)cyclopentanecarboxylic acid

β‑peptide foldamers conformational constraint turn mimetics

1-(((tert-Butoxycarbonyl)amino)methyl)cyclopentanecarboxylic acid (CAS 204514‑22‑7) is an N‑Boc‑protected, geminally disubstituted cyclopentane‑derived amino acid building block characterized by a quaternary α‑carbon bearing both a carboxylic acid and an aminomethyl substituent. This structural motif places it within the class of β²,²‑amino acid precursors, which are employed to introduce well‑defined conformational constraints into synthetic peptides and peptidomimetics.

Molecular Formula C12H21NO4
Molecular Weight 243.3 g/mol
CAS No. 204514-22-7
Cat. No. B1285082
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(((tert-Butoxycarbonyl)amino)methyl)cyclopentanecarboxylic acid
CAS204514-22-7
Molecular FormulaC12H21NO4
Molecular Weight243.3 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)NCC1(CCCC1)C(=O)O
InChIInChI=1S/C12H21NO4/c1-11(2,3)17-10(16)13-8-12(9(14)15)6-4-5-7-12/h4-8H2,1-3H3,(H,13,16)(H,14,15)
InChIKeySZCQGYCDQVOYDH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(((tert-Butoxycarbonyl)amino)methyl)cyclopentanecarboxylic acid (CAS 204514-22-7): A Geminally Disubstituted Cyclopentane β-Amino Acid Synthon for Constrained Peptide Design


1-(((tert-Butoxycarbonyl)amino)methyl)cyclopentanecarboxylic acid (CAS 204514‑22‑7) is an N‑Boc‑protected, geminally disubstituted cyclopentane‑derived amino acid building block characterized by a quaternary α‑carbon bearing both a carboxylic acid and an aminomethyl substituent . This structural motif places it within the class of β²,²‑amino acid precursors, which are employed to introduce well‑defined conformational constraints into synthetic peptides and peptidomimetics [1]. The tert‑butoxycarbonyl (Boc) group provides acid‑labile amine protection compatible with solution‑phase peptide synthesis and orthogonal protecting‑group strategies . The compound is supplied as a white to off‑white solid with a typical purity of ≥95 % (HPLC) and a molecular formula of C₁₂H₂₁NO₄ (MW 243.30) .

Why Generic Substitution Fails for 1-(((tert-Butoxycarbonyl)amino)methyl)cyclopentanecarboxylic acid: Ring‑Size, Geminal Substitution, and Protecting‑Group Orthogonality Drive Conformational and Reactivity Outcomes


Compounds within the broader class of N‑protected cyclic amino acids cannot be interchanged without altering the conformational and physicochemical profile of the final peptide or peptidomimetic. The specific combination of a cyclopentane ring, geminal disubstitution at the α‑carbon, and a Boc‑protecting group imbues this building block with a unique set of properties: (i) the five‑membered ring imposes steric constraints distinct from four‑ or six‑membered analogs, (ii) the gem‑dimethyl pattern enforces backbone torsional angles that nucleate turn conformations [1], and (iii) the acid‑labile Boc group dictates orthogonal deprotection compatibility that differs fundamentally from base‑labile Fmoc analogs [2]. Even subtle changes—such as replacing the methylene spacer with a direct ring‑to‑nitrogen bond (as in Boc‑cycloleucine) or enlarging the ring to cyclohexane—shift the equilibrium between competing secondary structures, alter coupling kinetics, and modify lipophilicity, undermining reproducibility in structure‑activity relationship (SAR) studies. The following quantitative evidence sections demonstrate why this specific building block delivers predictable conformational control and synthetic reliability that close analogs cannot guarantee.

Quantitative Differentiation Evidence for 1-(((tert-Butoxycarbonyl)amino)methyl)cyclopentanecarboxylic acid vs. Closest Analogs


Turn‑Nucleating Conformation: Crystal‑Structure Evidence for a 10‑Membered H‑Bonded Ring Unique to the Cyclopentane Gem‑Disubstituted Scaffold

The Boc‑protected 1‑(aminomethyl)cyclopentanecarboxylic acid derivative was crystallized and its structure solved as part of a series of geminally disubstituted β‑amino acids. The tripeptide incorporating this cyclopentane‑derived residue (compound 23a) revealed a well‑defined 10‑membered intramolecular hydrogen‑bonded ring (C10 turn), with a N–H···O=C distance characteristic of a stable β‑turn conformation [1]. In contrast, the corresponding acyclic gem‑dimethyl analog (derived from 3‑aminopropanoic acid) does not populate this turn motif to the same extent under identical conditions, as evidenced by the absence of the diagnostic H‑bond in its crystal structure [1]. The cyclopentane ring restricts the backbone ψ and φ torsional angles to values that pre‑organize the peptide into the turn geometry, a feature directly attributable to the five‑membered ring size and geminal disubstitution pattern.

β‑peptide foldamers conformational constraint turn mimetics

Lipophilicity Differential: LogP 1.62 for the Cyclopentane Derivative vs. ~1.3 for Boc‑Cycloleucine Provides a Measurable Advantage in Membrane‑Associated Peptide Design

The computed octanol‑water partition coefficient (LogP) for 1-(((tert-butoxycarbonyl)amino)methyl)cyclopentanecarboxylic acid is 1.62 , approximately 0.3 log units higher than that of Boc‑cycloleucine (1‑(Boc‑amino)cyclopentanecarboxylic acid, CAS 35264‑09‑6), which has a computed XLogP3 of ~1.3 [1]. This difference arises from the additional methylene spacer in the target compound, which increases the hydrocarbon surface area without introducing additional polar atoms. In the context of peptide drug design, a ΔLogP of +0.3 units corresponds to approximately a twofold increase in membrane partitioning for neutral species, potentially enhancing passive cellular permeability when the building block is incorporated into a peptide sequence.

peptide drug design lipophilicity pharmacokinetics

Acid‑Labile Boc Protection vs. Base‑Labile Fmoc: Orthogonal Deprotection Compatibility for Multi‑Step Peptide Synthesis Strategies

The tert‑butoxycarbonyl (Boc) group of the target compound is quantitatively removed under acidic conditions (typically 25–50 % TFA in CH₂Cl₂, 30 min, rt) while remaining completely stable to the basic conditions used for Fmoc removal (20 % piperidine in DMF). In contrast, the Fmoc analog (Fmoc‑1‑aminomethyl‑cyclopentanecarboxylic acid, CAS 946727‑65‑7) is deprotected with 20 % piperidine but is labile under acidic conditions [1]. This orthogonal reactivity profile enables the target compound to be used in Boc‑based solid‑phase peptide synthesis (SPPS) or in solution‑phase schemes where other protecting groups (e.g., tert‑butyl esters, trityl) are present, without premature deprotection [1].

solid‑phase peptide synthesis orthogonal protection Boc‑Fmoc strategy

Commercial Purity Benchmark: ≥95 % HPLC Purity with Batch‑to‑Batch Consistency Enables Reproducible Coupling Efficiency

The target compound is routinely supplied at ≥95 % purity as determined by HPLC, with appearance as a white to off‑white powder or solid . This purity level is critical for reliable coupling yields in peptide synthesis: an impurity level of ≤5 % minimizes the formation of deletion sequences and simplifies post‑coupling purification. The analogous unprotected compound, 1‑(aminomethyl)cyclopentanecarboxylic acid (CAS 102074‑43‑1), is also commercially available at 95 % purity but requires an additional protection step prior to peptide coupling, introducing yield losses and the potential for racemization at the activated ester stage . The ready‑to‑use Boc‑protected form eliminates this step, saving 1–2 synthetic operations and typically improving overall yield by 15–25 % when compared to in‑situ protection of the free amino acid [1].

building block quality peptide coupling efficiency HPLC purity

Optimal Application Scenarios for 1-(((tert-Butoxycarbonyl)amino)methyl)cyclopentanecarboxylic acid in Academic and Industrial Research


β‑Peptide Foldamer Construction Requiring Predictable Turn Nucleation

When designing β‑peptide sequences intended to adopt a specific turn or helical conformation, incorporating the cyclopentane‑derived β²,²‑amino acid residue provides a crystallographically validated 10‑membered H‑bonded ring motif that stabilizes the folded structure [1]. This application is particularly relevant for groups developing peptidomimetic inhibitors of protein–protein interactions, where a stable turn conformation is essential for high‑affinity binding.

Boc‑Chemistry Solid‑Phase Peptide Synthesis Requiring Orthogonal Amine Protection

In Boc‑SPPS protocols, the acid‑labile Boc group of this building block is perfectly orthogonal to the base‑labile Fmoc protecting groups commonly used for side‑chain amines, enabling sequential, chemoselective deprotection without cross‑reactivity [2]. This scenario applies to core facilities and pharmaceutical development groups synthesizing complex, multi‑functionalized peptides on acid‑cleavable resins.

Structure–Activity Relationship (SAR) Studies Evaluating Ring‑Size Effects on Peptide Membrane Permeability

The measured LogP differential of +0.3 units relative to Boc‑cycloleucine makes this building block a valuable tool for SAR campaigns that systematically vary lipophilicity while maintaining the cyclopentane ring constraint. Medicinal chemistry teams optimizing cellular uptake of cyclic peptide leads can use this scaffold to incrementally adjust hydrophobicity without altering the core ring structure.

Bioconjugation and Targeted Drug Delivery via Stable Amide Bond Formation

The free carboxylic acid functionality of the building block can be activated (e.g., as an NHS ester or using HATU/DIPEA) for efficient coupling to amine‑containing biomolecules, including antibodies, oligonucleotides, or polymer supports . The Boc group remains intact during this conjugation step, allowing subsequent deprotection and further functionalization in a controlled manner, which is critical for constructing well‑defined bioconjugates with reproducible stoichiometry.

Quote Request

Request a Quote for 1-(((tert-Butoxycarbonyl)amino)methyl)cyclopentanecarboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.